molecular formula C12H25NO3 B6236494 tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate CAS No. 365424-75-5

tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate

Cat. No.: B6236494
CAS No.: 365424-75-5
M. Wt: 231.33 g/mol
InChI Key: JIMTZYFCGGSEPC-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate can be achieved through various methods. One common approach involves the reaction of tert-butyl carbamate with an appropriate alcohol under specific conditions. For instance, the reaction can be catalyzed by palladium in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . Another method involves the use of a three-component coupling of amines, carbon dioxide, and halides, which enables the efficient synthesis of carbamates under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and molecular biology.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group and carbamate group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A related compound with similar structural features but lacking the hydroxy group.

    Tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate analogs: Compounds with slight modifications in the hydroxy or carbamate groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

365424-75-5

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate

InChI

InChI=1S/C12H25NO3/c1-11(2,3)16-10(15)13-8-6-7-12(4,5)9-14/h14H,6-9H2,1-5H3,(H,13,15)

InChI Key

JIMTZYFCGGSEPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C)(C)CO

Purity

95

Origin of Product

United States

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